2-(2-Hydroxyethoxy)-2-methylpropanoic acid

Description

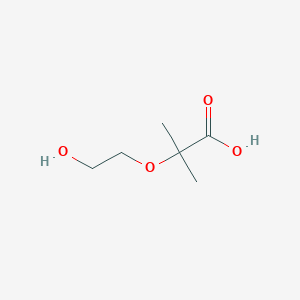

2-(2-Hydroxyethoxy)-2-methylpropanoic acid is a branched carboxylic acid derivative featuring a hydroxyethoxy (-OCH₂CH₂OH) substituent at the second carbon of the propanoic acid backbone. This compound is structurally characterized by its hydrophilic hydroxyethoxy chain, which enhances solubility in polar solvents compared to non-functionalized analogs. The hydroxyethoxy group may confer improved metabolic stability or bioavailability, as seen in related lipid-lowering agents .

Properties

IUPAC Name |

2-(2-hydroxyethoxy)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(2,5(8)9)10-4-3-7/h7H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAXKIUFGLSQSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethoxy)-2-methylpropanoic acid typically involves the reaction of 2-methylpropanoic acid with ethylene glycol under acidic conditions. The reaction proceeds through esterification, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions helps achieve high yields and purity of the final product. The process may also include purification steps, such as distillation or crystallization, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The hydroxyethoxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

Oxidation: Products include 2-(2-oxoethoxy)-2-methylpropanoic acid and 2-(2-carboxyethoxy)-2-methylpropanoic acid.

Reduction: Products include 2-(2-hydroxyethoxy)-2-methylpropanol.

Substitution: Products vary depending on the substituent introduced, such as 2-(2-chloroethoxy)-2-methylpropanoic acid.

Scientific Research Applications

Chemistry

2-(2-Hydroxyethoxy)-2-methylpropanoic acid serves as a crucial building block in organic synthesis. It is utilized in the production of various complex molecules and polymers. Its unique hydroxyethoxy group enhances its reactivity, making it suitable for diverse synthetic pathways.

Biology

In biological research, this compound is employed to study metabolic pathways and enzyme interactions. Its ability to form hydrogen bonds allows it to influence enzyme activity, making it a valuable tool in biochemical assays.

Medicine

The compound acts as an intermediate in the synthesis of pharmaceuticals and bioactive compounds. It is particularly noted for its role in developing drugs targeting metabolic disorders, such as diabetes, by modulating receptor activity.

Industry

In industrial applications, this compound is utilized in the manufacturing of specialty chemicals, coatings, and adhesives. Its properties as a pH regulator and chelating agent enhance product stability and performance.

Data Table: Applications Overview

| Application Field | Specific Uses | Notes |

|---|---|---|

| Chemistry | Building block for complex molecules | Key in polymer synthesis |

| Biology | Metabolic pathway studies | Influences enzyme activity |

| Medicine | Pharmaceutical intermediates | Potential in diabetes treatment |

| Industry | Specialty chemicals, coatings, adhesives | Acts as pH regulator and chelating agent |

Case Study 1: Diabetes Research

A study investigated the effects of this compound on glucose metabolism in high-fat diet-induced diabetic mice. The compound demonstrated significant improvements in glucose tolerance and insulin sensitivity compared to control groups.

Case Study 2: Polymer Synthesis

Research highlighted the use of this compound in synthesizing biodegradable polymers for medical applications. The resulting polymers exhibited enhanced biocompatibility and degradation rates suitable for drug delivery systems.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethoxy)-2-methylpropanoic acid involves its interaction with various molecular targets and pathways. The hydroxyethoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2-hydroxyethoxy)-2-methylpropanoic acid with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of this compound Analogs

*Note: Molecular formula and weight for this compound are inferred from analogs in .

Key Findings:

Structural Impact on Solubility: The hydroxyethoxy group in this compound increases hydrophilicity compared to methoxy (-OCH₃) or aryl-substituted analogs (e.g., 2-(2-methoxyphenyl) derivatives) . This property is critical for bioavailability in drug design, as seen in fenofibrate metabolites . Esters like etofibrate exhibit lower polarity but hydrolyze in vivo to release the active carboxylic acid, balancing stability and efficacy .

Pharmacological Activity: Chlorophenoxy derivatives (e.g., fenofibric acid) demonstrate potent hypolipidemic effects, reducing serum triglycerides by up to 43% in clinical studies . The hydroxyethoxy analog may similarly target lipid metabolism but with modified pharmacokinetics due to its polar chain. Methoxy-substituted compounds (e.g., 2-(3-methoxyphenyl)-2-methylpropanoic acid) are intermediates in synthesizing anti-inflammatory or antipsychotic drugs .

Safety and Handling: Aryl-substituted analogs (e.g., 2-(2-methoxyphenyl)-2-methylpropanoic acid) are classified as irritants (H315, H319), requiring careful handling . In contrast, hydroxyethoxy derivatives may pose lower dermal toxicity due to reduced lipophilicity.

Synthetic Utility: Ethoxy chain extensions (e.g., Methyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate) are used in PEGylation strategies to enhance drug solubility .

Biological Activity

2-(2-Hydroxyethoxy)-2-methylpropanoic acid (HEMPA) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

HEMPA, with the molecular formula , features a hydroxyl group and an ether linkage, which may contribute to its biological activities. Its structure can be represented as follows:

Antioxidant Activity

Research indicates that HEMPA exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

- Mechanism : HEMPA scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

- Study Findings : In vitro studies demonstrate that HEMPA reduces lipid peroxidation in cellular models, suggesting its potential as a protective agent against oxidative damage.

Anti-inflammatory Effects

HEMPA has been shown to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

- Case Study : In RAW 264.7 cells treated with LPS, HEMPA significantly decreased NO production and cytokine release, indicating its anti-inflammatory potential .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains.

- Mechanism : HEMPA disrupts bacterial cell membranes and interferes with metabolic pathways.

- Research Evidence : Studies show that HEMPA has a minimum inhibitory concentration (MIC) against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's efficacy is attributed to its ability to compromise bacterial respiratory chain dehydrogenase activity .

Data Tables

Case Studies

- Antioxidant Efficacy Study : A study evaluated the antioxidant capacity of HEMPA using DPPH radical scavenging assays. Results indicated that HEMPA exhibited a dose-dependent increase in scavenging activity compared to standard antioxidants.

- Inflammation Model : In an animal model of induced inflammation, administration of HEMPA resulted in a significant reduction in edema and inflammatory markers compared to control groups.

- Antimicrobial Testing : Clinical isolates of bacteria were tested against HEMPA, revealing effective inhibition at concentrations lower than those required for conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.